氯丙嗪-(二甲基-d6)草酸盐, 98 原子 % D, 97% (CP)

描述

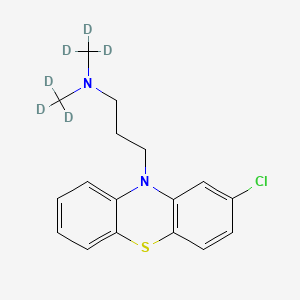

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of a chlorophenothiazine core and two trideuteriomethyl groups attached to a propan-1-amine moiety. The incorporation of deuterium atoms can influence the compound’s pharmacokinetics and metabolic stability, making it a subject of interest in medicinal chemistry.

科学研究应用

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

Medicine: Investigated for its pharmacological properties, particularly in the treatment of psychiatric disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

Target of Action

Chlorpromazine-(dimethyl-d6) oxalate, also known as CHLORPROMAZINE-D6 OXALATE or 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine, primarily targets dopaminergic receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Chlorpromazine acts as an antagonist on different postsynaptic receptors, particularly on dopaminergic-receptors (subtypes D1, D2, D3, and D4), which are associated with different antipsychotic properties on productive and unproductive symptoms . It also interacts with serotonergic-receptors (5-HT1 and 5-HT2), which have anxiolytic, antidepressive, and antiaggressive properties .

Biochemical Pathways

The compound’s interaction with its targets leads to long-term adaptation by the brain to blocking dopamine receptors . This affects various biochemical pathways, particularly those involved in mood regulation and behavior. The downstream effects include reduced symptoms of psychosis and improved mood stability .

Pharmacokinetics

Chlorpromazine, a similar compound, is known to have a large interindividual variation in oral bioavailability . It is primarily metabolized in the liver, mostly through CYP2D6-mediated pathways . The compound is excreted through the kidneys .

Result of Action

The molecular and cellular effects of Chlorpromazine-(dimethyl-d6) oxalate’s action include the blockade of dopamine receptors, leading to changes in neurotransmission. This results in alleviation of psychotic symptoms, including hallucinations, delusions, and disordered thinking .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine typically involves the following steps:

Formation of the Chlorophenothiazine Core: The chlorophenothiazine core can be synthesized through the cyclization of 2-chloroaniline with sulfur and an oxidizing agent.

Alkylation: The chlorophenothiazine core is then alkylated with 3-chloropropan-1-amine to introduce the propan-1-amine moiety.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenothiazine core, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced phenothiazine derivatives

Substitution: Various substituted phenothiazine derivatives

相似化合物的比较

Similar Compounds

Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

Promethazine: Another phenothiazine derivative with antihistamine properties.

Thioridazine: A phenothiazine antipsychotic with a similar structure.

Uniqueness

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine is unique due to the incorporation of trideuteriomethyl groups, which can enhance its pharmacokinetic properties and metabolic stability compared to other phenothiazine derivatives. This makes it a valuable compound for further research and potential therapeutic applications.

生物活性

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine, commonly referred to as chlorpromazine-d6, is a deuterated derivative of chlorpromazine, a well-known antipsychotic medication. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and psychiatry. This article reviews its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C17H19ClN2S

- Molecular Weight : 330.9 g/mol

- CAS Number : 1276197-23-9

Chlorpromazine-d6 functions primarily as an antagonist at dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. It also exhibits antagonistic properties at various other receptors, including serotonin (5-HT2A), histamine (H1), and adrenergic receptors. This multifaceted receptor interaction profile contributes to both its therapeutic effects and side effects.

Biological Activity Overview

The biological activity of chlorpromazine-d6 can be categorized into several key areas:

-

Antipsychotic Activity

- Chlorpromazine-d6 is primarily used to manage schizophrenia and acute psychosis. Its efficacy in reducing psychotic symptoms has been well-documented in clinical studies.

-

Neuroprotective Effects

- Research indicates that chlorpromazine may exert neuroprotective effects through the modulation of oxidative stress and inflammation pathways. Studies have shown that it can reduce neuronal cell death in models of neurodegeneration.

-

Antitumor Activity

- Some studies suggest potential antitumor properties, particularly in certain types of cancer cells. Chlorpromazine has been observed to inhibit cell proliferation and induce apoptosis in cancer cell lines.

-

Antimicrobial Properties

- Chlorpromazine has demonstrated antibacterial activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia demonstrated significant improvement in psychotic symptoms after treatment with chlorpromazine-d6 compared to placebo. The study highlighted a reduction in hallucinations and delusions over a 12-week period.

Case Study 2: Neuroprotective Effects

In a preclinical study using rodent models of neurodegeneration, chlorpromazine-d6 administration resulted in reduced markers of oxidative stress and improved cognitive function compared to untreated controls. These findings suggest its potential role in protecting against neurodegenerative diseases.

Case Study 3: Antitumor Activity

In vitro studies on breast cancer cell lines showed that chlorpromazine-d6 inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways, making it a candidate for further research in cancer therapy.

属性

CAS 编号 |

1276197-23-9 |

|---|---|

分子式 |

C19H21ClN2O4S |

分子量 |

414.9 g/mol |

IUPAC 名称 |

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;oxalic acid |

InChI |

InChI=1S/C17H19ClN2S.C2H2O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; |

InChI 键 |

FZNQRUYAXGKACN-TXHXQZCNSA-N |

SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

手性 SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=O)(C(=O)O)O |

规范 SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |

纯度 |

95% by HPLC; 98% atom D |

相关CAS编号 |

1019646-35-5 (unlabelled) |

同义词 |

2-Chloro-10-(3-dimethylaminopropyl)phenothiazine Oxalate |

标签 |

Chlorpromazine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。